ethyl 2-{[(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate
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Overview
Description
ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Acylation: The triazolopyrimidine core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to effects such as enzyme inhibition, receptor activation or inhibition, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety may have comparable pharmacological properties.
Ethyl esters: Other ethyl ester compounds can be used for comparison in terms of reactivity and stability.
Uniqueness
ETHYL 2-(2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the triazolopyrimidine core, along with the acetamido and ethyl ester groups, provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C23H21N5O4 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H21N5O4/c1-3-32-22(30)17-11-7-8-12-18(17)25-21(29)14-27-23(31)28-15(2)24-19(13-20(28)26-27)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
UDSKHTDLUAOUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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